

Application Note: Purity Assessment of 1H-Indazole-5-Carboxylic Acid by Analytical HPLC

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Compound of Interest

Compound Name: **1H-indazole-5-carboxylic Acid**

Cat. No.: **B268021**

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Abstract

This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the purity assessment of **1H-indazole-5-carboxylic acid**, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC method provides excellent resolution and sensitivity for the separation of the main component from potential impurities. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

1H-indazole-5-carboxylic acid is a crucial building block in the synthesis of various biologically active molecules and pharmaceutical agents.^{[1][2]} The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the quantitative purity determination of **1H-indazole-5-carboxylic acid**.

Experimental Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
- Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Balance: Capable of weighing to 0.01 mg.
- pH Meter: For mobile phase preparation.
- Volumetric glassware, pipettes, and syringes.
- Syringe filters: 0.45 μ m PTFE or nylon.

Reagents and Chemicals

- **1H-Indazole-5-carboxylic acid** reference standard: Purity \geq 99.5%.
- Acetonitrile (ACN): HPLC grade.
- Water: HPLC grade or purified to 18.2 M Ω ·cm.
- Formic acid (HCOOH): ACS reagent grade, ~99%.
- Methanol (MeOH): HPLC grade.

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in Table 1. A reverse-phase C18 column is used to retain the polar aromatic analyte.^[3] The mobile phase consists of an aqueous solution of formic acid and acetonitrile, which helps in achieving good peak shape and resolution for the acidic analyte by suppressing its ionization.^[2] A gradient elution is employed to ensure the timely elution of any potential non-polar impurities. UV detection at 254 nm is selected based on the chromophoric nature of the indazole ring.^[4]

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	35 minutes

Protocols

Mobile Phase Preparation

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas before use.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas before use.

Standard Solution Preparation

- Accurately weigh approximately 10 mg of **1H-indazole-5-carboxylic acid** reference standard into a 100 mL volumetric flask.
- Add approximately 70 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
- Sonicate for 5 minutes or until the standard is completely dissolved.
- Allow the solution to cool to room temperature.

- Dilute to the mark with the diluent and mix thoroughly. The final concentration will be approximately 0.1 mg/mL.
- Filter the solution through a 0.45 μ m syringe filter before injection.

Sample Solution Preparation

- Accurately weigh approximately 10 mg of the **1H-indazole-5-carboxylic acid** sample into a 100 mL volumetric flask.
- Follow steps 2-6 as described for the Standard Solution Preparation.

System Suitability Testing (SST)

Before starting the sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST).^{[5][6]} Inject the standard solution in six replicates and evaluate the parameters listed in Table 2. The system is deemed suitable for analysis only if all acceptance criteria are met.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Repeatability of Peak Area (%RSD)	$\leq 1.0\%$ for 6 replicate injections
Repeatability of Retention Time (%RSD)	$\leq 1.0\%$ for 6 replicate injections

Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the System Suitability Testing as described in section 3.4.
- Once the system suitability is confirmed, inject a blank (diluent) to ensure there are no interfering peaks.

- Inject the prepared sample solution in duplicate.
- After the analysis is complete, process the chromatograms using the data acquisition software.

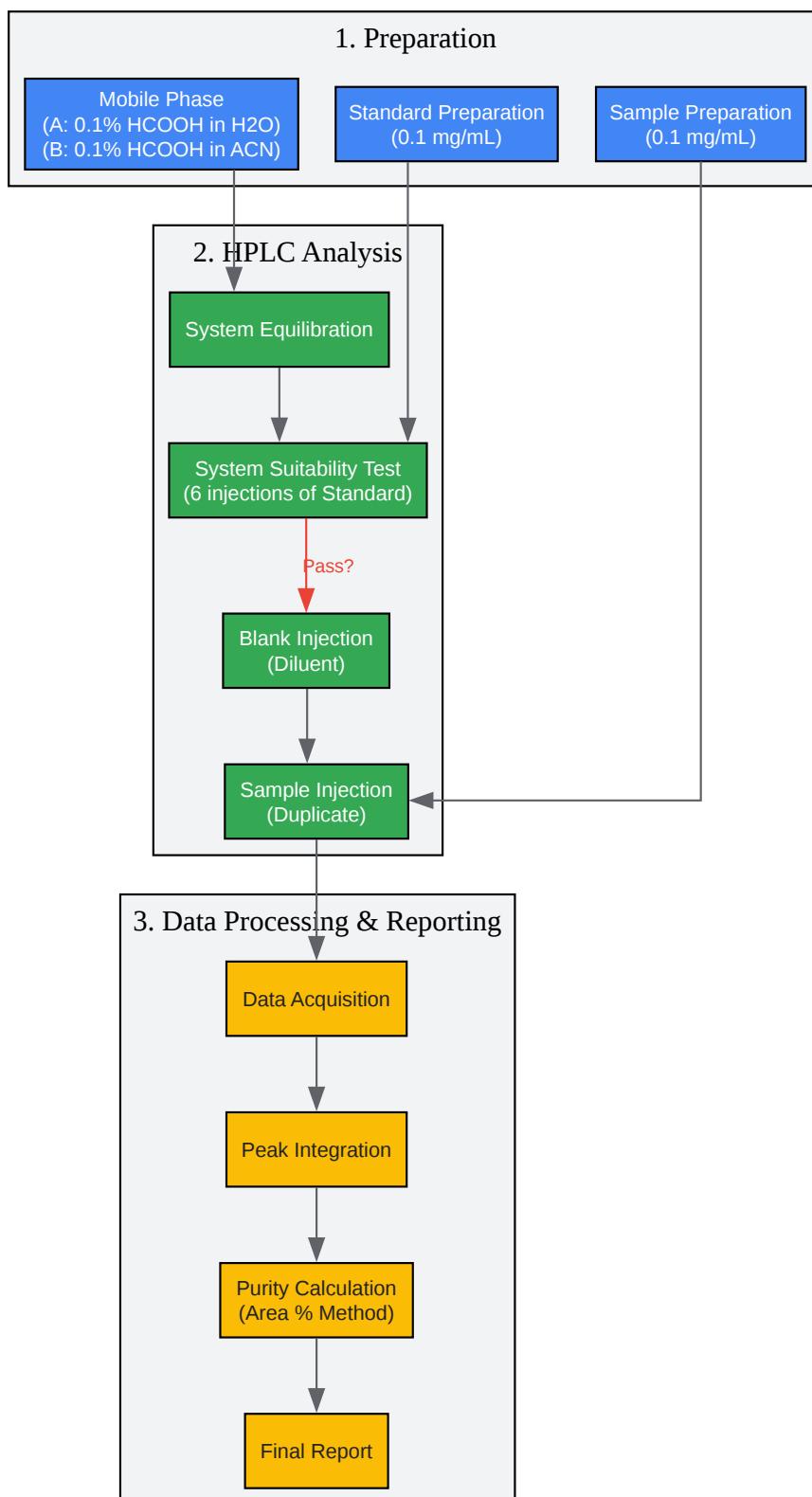
Calculation of Purity

The purity of the **1H-indazole-5-carboxylic acid** is determined by the area percentage method. This method assumes that all impurities have a similar response factor to the main component at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Workflow Visualization

The following diagram illustrates the complete workflow for the purity assessment of **1H-indazole-5-carboxylic acid**.

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Caption: HPLC analysis workflow for purity assessment.

Conclusion

The analytical HPLC method described in this application note is suitable for the routine purity assessment of **1H-indazole-5-carboxylic acid**. The method is specific, robust, and provides reliable results. The detailed protocols for sample preparation, system suitability, and analysis ensure consistent performance and accurate quantification of purity, making it a valuable tool for quality control in pharmaceutical development and manufacturing.

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